O6-Acetylmorphine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

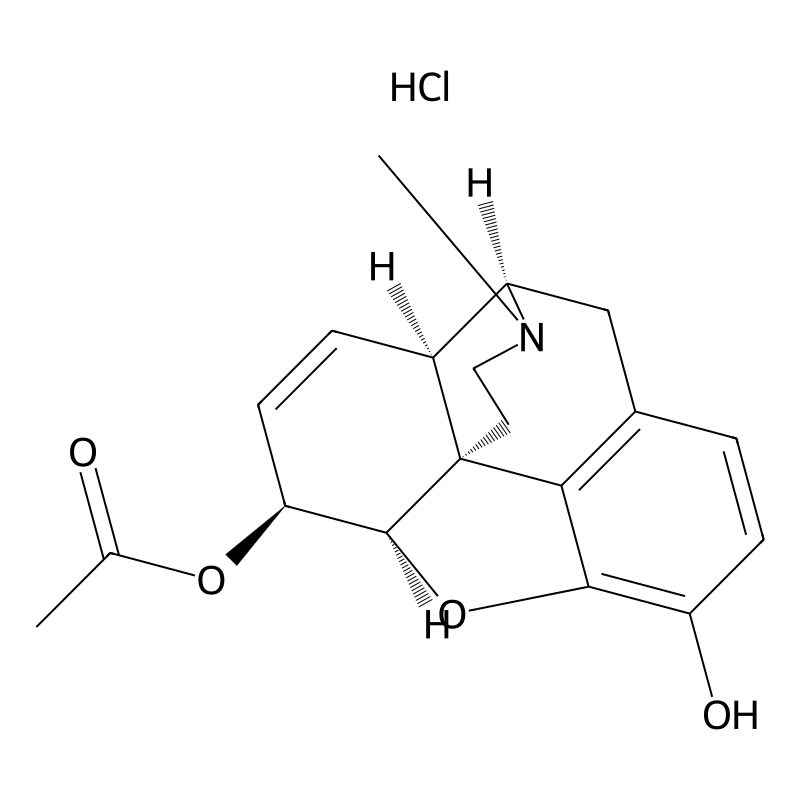

O6-Acetylmorphine hydrochloride, also known as 6-monoacetylmorphine hydrochloride, is a semi-synthetic opioid derived from morphine. It is characterized by the addition of an acetyl group at the 6-position of the morphine molecule, which enhances its lipophilicity and potency compared to morphine. The chemical formula for O6-Acetylmorphine hydrochloride is , with a molecular weight of approximately 363.84 g/mol . This compound is notably recognized as a metabolite of heroin (diacetylmorphine), which undergoes hydrolysis in the body to yield 6-monoacetylmorphine and subsequently morphine.

- Hydrolysis: In biological systems, O6-Acetylmorphine can be hydrolyzed to morphine, especially in the presence of esterase enzymes. This reaction is crucial for its pharmacological activity, as morphine is the primary active metabolite.

- Acetylation: The compound can undergo further acetylation or deacetylation reactions depending on the conditions, influencing its pharmacokinetic properties and activity.

- Oxidation and Reduction: As with many opioids, it can be subject to metabolic transformations that include oxidation and reduction processes, affecting its efficacy and safety profile.

O6-Acetylmorphine hydrochloride exhibits significant biological activity as an opioid agonist. It binds to the μ-opioid receptors in the central nervous system, leading to effects such as analgesia, euphoria, and sedation. Its potency is greater than that of morphine due to its rapid penetration into the brain without requiring prior deacetylation, making it act more quickly than heroin itself . The elimination half-life of O6-Acetylmorphine is typically less than five minutes, which contributes to its rapid onset and potential for abuse .

The synthesis of O6-Acetylmorphine hydrochloride primarily involves acetylating morphine using acetic anhydride or glacial acetic acid under controlled conditions. Here are common methods:

- Using Acetic Anhydride: Morphine is treated with acetic anhydride in a suitable solvent (like dichloromethane) under reflux conditions. This method can lead to the formation of both O3-acetylmorphine and O6-acetylmorphine.

- Selective Acetylation with Glacial Acetic Acid: A more selective approach involves using glacial acetic acid with an organic base as a catalyst, which preferentially acetylates the 6-hydroxy group while minimizing modification at the 3-hydroxy position .

- Hydrochloride Salt Formation: The free base form of O6-Acetylmorphine can be converted to its hydrochloride salt by dissolving it in hydrochloric acid followed by crystallization.

O6-Acetylmorphine hydrochloride has several applications:

- Pharmaceutical Research: It serves as a reference compound in pharmacological studies related to opioid receptors and analgesic efficacy.

- Forensic Toxicology: Due to its presence in heroin samples, it is used in drug testing and forensic investigations to confirm heroin use.

- Analytical Chemistry: It acts as a standard for developing analytical methods like chromatography for detecting heroin metabolites in biological samples.

Similar Compounds: Comparison

O6-Acetylmorphine hydrochloride shares structural similarities with several other compounds in the opioid class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Potency | Primary Use |

|---|---|---|---|

| Morphine | Parent compound | Baseline | Pain management |

| Heroin (Diacetylmorphine) | Two acetyl groups | More potent | Recreational use |

| 3-Monoacetylmorphine | One acetyl group | Less potent | Metabolite of heroin |

| Codeine | Methyl group instead | Less potent | Pain relief |

O6-Acetylmorphine stands out due to its higher potency compared to morphine and 3-monoacetylmorphine while being a direct metabolite of heroin. Its unique position in metabolism makes it an important marker for heroin use detection.